

Physical and chemical characteristics of Ethanediyl dibromide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethanediyl dibromide*

Cat. No.: *B108731*

[Get Quote](#)

An In-depth Technical Guide to **Ethanediyl Dibromide**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethanediyl dibromide, also known as oxalyl bromide, is a highly reactive chemical intermediate with significant applications in organic synthesis. This document provides a comprehensive overview of its physical and chemical characteristics, detailed experimental protocols for its synthesis and key reactions, and relevant safety information. Its role as a building block in the synthesis of various organic molecules, including those with potential pharmaceutical applications, is highlighted. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams.

Chemical and Physical Characteristics

Ethanediyl dibromide is a halogenated dicarbonyl compound. Its high reactivity stems from the two acyl bromide functional groups, making it a powerful reagent for acylation and other transformations.

Identifiers and Molecular Structure

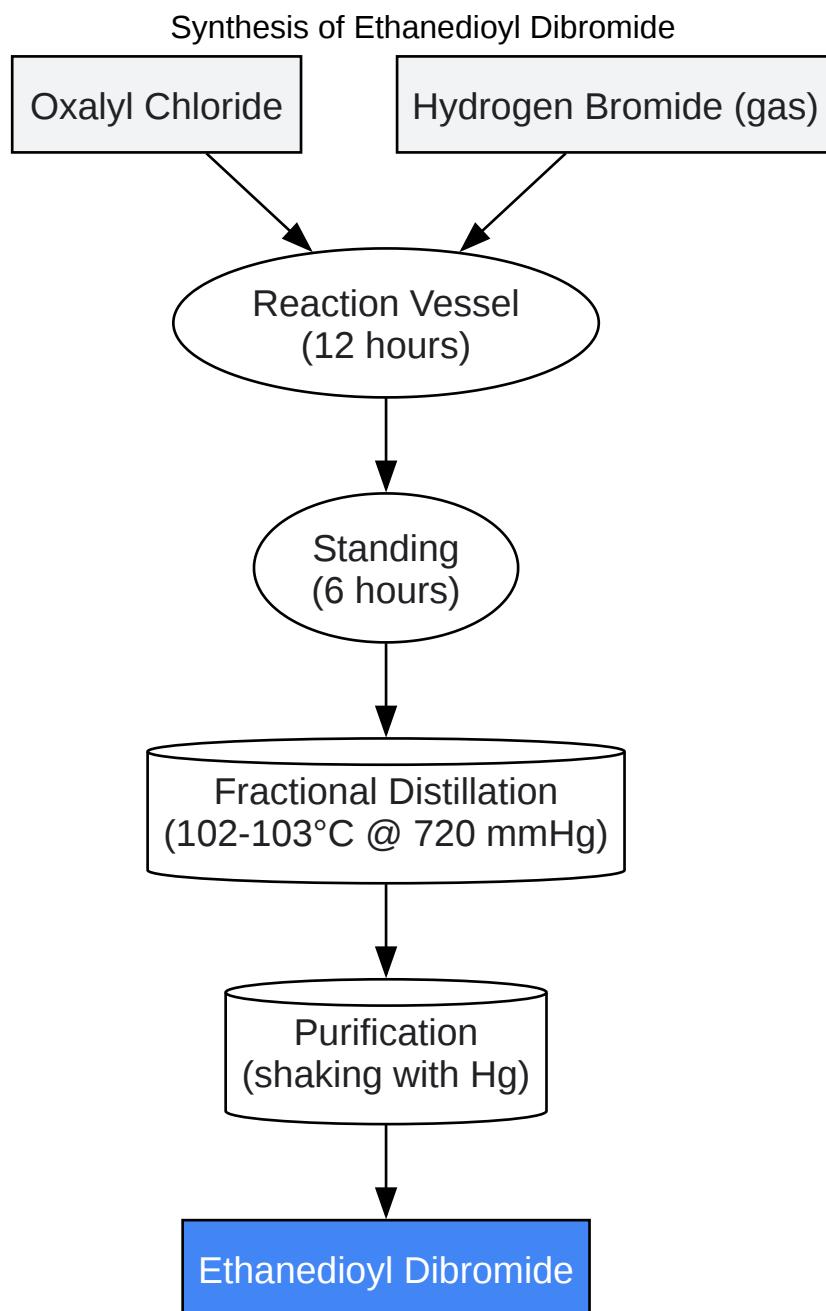
Identifier	Value
IUPAC Name	oxaryl dibromide[1]
Synonyms	Ethanediyl dibromide, Oxaryl bromide, Ethanediyl bromide[1][2]
CAS Number	15219-34-8[1][2]
Molecular Formula	C ₂ Br ₂ O ₂ [1][2][3]
Molecular Weight	215.83 g/mol [1][2][3]
Canonical SMILES	C(=O)(C(=O)Br)Br[1][2]
InChI	InChI=1S/C2Br2O2/c3-1(5)2(4)6[1][2]
InChIKey	JAZLVNXWYDFQFE-UHFFFAOYSA-N[1][2]

Physical Properties

Property	Value	Source(s)
Appearance	Yellow to brown liquid	[4]
Melting Point	-19.5 °C	[2]
-19 °C	[5][6]	
Boiling Point	102-103 °C @ 720 Torr	[2]
16-17 °C @ 10 mmHg	[5][6]	
Density	1.517 g/mL at 25 °C	[5]
Refractive Index	n _{20/D} 1.522	[5][6]
Solubility	Slightly soluble in Benzene, soluble in Chloroform	[5]

Spectral Data

Spectroscopy	Data
¹³ C NMR	Spectra available, chemical shifts for acyl halides typically range from 160-185 ppm.[1][7]
Infrared (IR)	FTIR and ATR-IR spectra are available.[1] Characteristic C=O stretching bands for acyl bromides are expected.
Raman	Raman spectra are available.[1]
Mass Spectrometry	Exact Mass: 215.82446 Da, Monoisotopic Mass: 213.82650 Da.[1]


Experimental Protocols

Synthesis of Ethanedioyl Dibromide

A common method for the preparation of **ethanedioyl dibromide** is the reaction of oxalyl chloride with hydrogen bromide.[8]

Protocol:

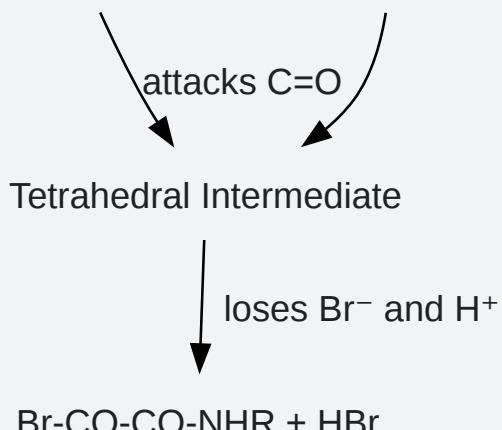
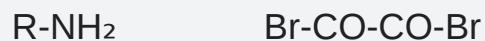
- Into 100g of pure oxalyl chloride, pass a steady stream of hydrogen bromide gas. A total of 8 moles of HBr per mole of oxalyl chloride should be used.
- Continue the passage of HBr for approximately 12 hours.
- Allow the reaction mixture to stand for an additional 6 hours.
- Set up for fractional distillation and carefully fractionate the mixture.
- Collect the fraction boiling at 102-103 °C at a pressure of 720 mmHg. This fraction is the **ethanedioyl dibromide** product.
- The product may be discolored due to the presence of free bromine. This can be removed by shaking the collected fraction with a small amount of mercury until the color disappears.
- The expected yield is approximately 85%. [8]

[Click to download full resolution via product page](#)

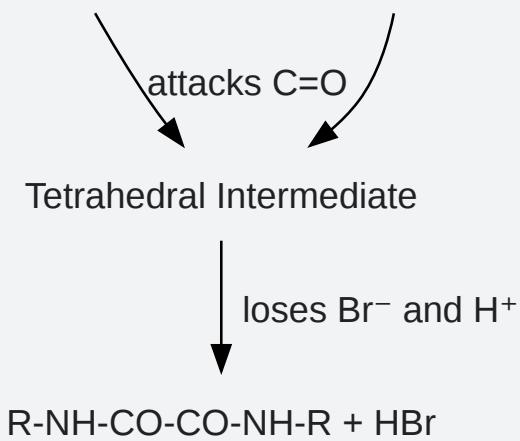
Caption: Workflow for the synthesis of **ethanediyl dibromide**.

Chemical Reactivity and Key Reactions

Ethanediyl dibromide is a highly reactive compound that participates in reactions typical of acyl halides. It reacts violently with water and is moisture-sensitive.^[5] Its primary use is as an efficient acylating agent.



Ethanediyl dibromide reacts readily with primary and secondary amines to form N,N'-substituted oxamides. The reaction proceeds via a nucleophilic acyl substitution mechanism.

General Protocol:


- Dissolve the amine (2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of **ethanediyl dibromide** (1 equivalent) in the same anhydrous solvent to the cooled amine solution with stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the resulting mixture, which may contain the product and the amine hydrobromide salt, can be worked up by washing with water, followed by an aqueous acid solution to remove excess amine, and finally with brine.
- The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude oxamide.
- The product can be further purified by recrystallization or column chromatography.

Reaction of Ethanediol Dibromide with Primary Amines

Step 1: First Nucleophilic Attack

Step 2: Second Nucleophilic Attack

[Click to download full resolution via product page](#)

Caption: Mechanism for the formation of N,N'-disubstituted oxamides.

Biological Activity and Relevance in Drug Development

While **ethanediol dibromide** itself is not known to possess direct biological activity, its utility as a reagent is significant in the synthesis of complex molecules, some of which are investigated in drug discovery. For example, it can be used to create various heterocyclic compounds and linkers used in the development of pharmaceuticals. A thorough literature search did not reveal any specific signaling pathways directly modulated by **ethanediol dibromide**. Its high reactivity and toxicity likely preclude its use as a therapeutic agent. Its primary relevance to drug development professionals lies in its role as a versatile synthetic tool.

Safety and Handling

Ethanediol dibromide is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification

Hazard Statement	GHS Classification
H314: Causes severe skin burns and eye damage	Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1) [1] [6]
H332: Harmful if inhaled	Acute Toxicity, Inhalation (Category 4) [1] [6]

Handling and Storage

- **Handling:** Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a face shield, chemical-resistant gloves, and a lab coat.[\[6\]](#) Avoid breathing vapors.
- **Storage:** Store in a tightly sealed container in a cool, dry place at 2-8°C.[\[5\]](#)[\[6\]](#) The compound is moisture-sensitive and should be stored under an inert atmosphere.
- **Incompatibilities:** Reacts violently with water.[\[5\]](#) Keep away from moisture and strong bases.

Conclusion

Ethanediyl dibromide is a valuable and highly reactive reagent in organic chemistry. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis and common reactions. While it lacks direct biological applications, its importance as a synthetic intermediate for constructing more complex molecules makes it a compound of interest for researchers in synthetic chemistry and drug development. Strict adherence to safety protocols is essential when handling this hazardous substance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethanediyl dibromide | C₂Br₂O₂ | CID 84841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. OXALYL BROMIDE | 15219-34-8 [chemicalbook.com]
- 6. Oxalyl bromide 97 15219-34-8 [sigmaaldrich.com]
- 7. compoundchem.com [compoundchem.com]
- 8. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [Physical and chemical characteristics of Ethanediyl dibromide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b108731#physical-and-chemical-characteristics-of-ethanediyl-dibromide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com